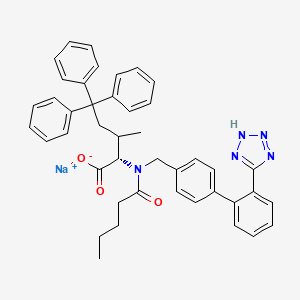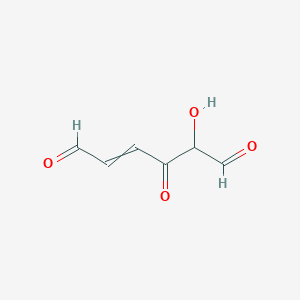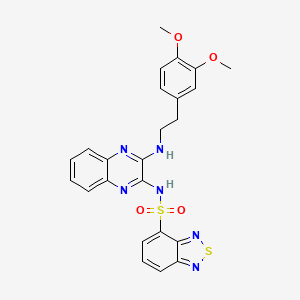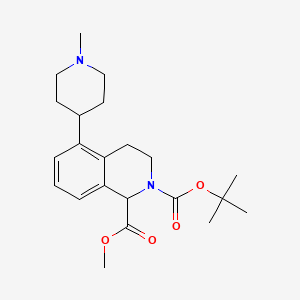
C19H18Cl2FNO2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a solid at room temperature and has a molecular weight of 382.26 g/mol . It is characterized by the presence of dichlorophenyl, fluoropropoxy, and propenamide groups in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzylamine with 4-(3-fluoropropoxy)benzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including condensation and amide formation, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(2-fluoropropoxy)phenyl]prop-2-enamide
- (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(4-fluoropropoxy)phenyl]prop-2-enamide
- (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-chloropropoxy)phenyl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide lies in its specific structural features, such as the presence of both dichlorophenyl and fluoropropoxy groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H18Cl2FNO2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H17ClFNO2.ClH/c20-16-5-8-19(24-13-14-3-6-17(21)7-4-14)15(10-16)11-22-12-18-2-1-9-23-18;/h1-10,22H,11-13H2;1H |
InChI-Schlüssel |
TVOOTOQOBLBWRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)


![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)


![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)


![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)

